molecular formula C8H18N2 B146450 cis-1,4-Bis(aminomethyl)cyclohexane CAS No. 2549-93-1

cis-1,4-Bis(aminomethyl)cyclohexane

Cat. No.: B146450
CAS No.: 2549-93-1
M. Wt: 142.24 g/mol
InChI Key: OXIKYYJDTWKERT-UHFFFAOYSA-N
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Description

cis-1,4-Bis(aminomethyl)cyclohexane: is an organic compound with the molecular formula C₈H₁₈N₂ . It is a derivative of cyclohexane, where two aminomethyl groups are attached to the 1 and 4 positions of the cyclohexane ring in a cis configuration. This compound is known for its applications in various chemical and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 1,4-Bis(cyanomethyl)benzene: One common method involves the hydrogenation of 1,4-bis(cyanomethyl)benzene in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product.

    Reductive Amination: Another method involves the reductive amination of 1,4-cyclohexanedione with formaldehyde and ammonia or primary amines. This reaction is usually catalyzed by hydrogenation catalysts like Raney nickel or platinum.

Industrial Production Methods: Industrial production of cis-1,4-Bis(aminomethyl)cyclohexane often involves large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogen and efficient catalysts ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-1,4-Bis(aminomethyl)cyclohexane can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form various amine derivatives. Catalytic hydrogenation is a typical method used for reduction.

    Substitution: It can participate in nucleophilic substitution reactions where the aminomethyl groups can be replaced by other functional groups. Common reagents include alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with catalysts like palladium on carbon, Raney nickel, or platinum.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Various amine derivatives.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Acts as a ligand in coordination chemistry for the preparation of metal complexes.

Biology:

  • Investigated for its potential use in the development of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

  • Utilized in the production of polymers and resins.
  • Employed as a curing agent in epoxy resin formulations.

Mechanism of Action

The mechanism of action of cis-1,4-Bis(aminomethyl)cyclohexane involves its interaction with various molecular targets. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions.

Comparison with Similar Compounds

    trans-1,4-Bis(aminomethyl)cyclohexane: The trans isomer has the aminomethyl groups on opposite sides of the cyclohexane ring, leading to different chemical and physical properties.

    1,3-Bis(aminomethyl)cyclohexane: The aminomethyl groups are attached to the 1 and 3 positions of the cyclohexane ring, resulting in a different spatial arrangement.

Uniqueness:

  • The cis configuration of cis-1,4-Bis(aminomethyl)cyclohexane imparts unique steric and electronic properties, making it suitable for specific applications in synthesis and coordination chemistry.
  • Its ability to form stable complexes with metal ions distinguishes it from other similar compounds.

Properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIKYYJDTWKERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CN
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
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DSSTOX Substance ID

DTXSID4062511, DTXSID101298049, DTXSID501302155
Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Molecular Weight

142.24 g/mol
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CAS No.

2549-93-1, 10029-09-1, 10029-07-9
Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Record name Cyclohex-1,4-ylenebis(methylamine)
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Synthesis routes and methods

Procedure details

Terephthalonitrile was hydrogenated following the procedure of Example 2 with ethanol as solvent but at a pressure of 500 psi. After 300 min. the reaction product was analyzed. It contained 8% yield of 1,4-bis(aminomethyl)cyclohexane and much byproduct showing that good results cannot be obtained at a pressure less than 750 psi.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 2
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 3
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 4
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 5
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 6
cis-1,4-Bis(aminomethyl)cyclohexane

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